molecular formula C27H26N2O6 B6490426 N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide CAS No. 888468-86-8

N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide

Cat. No.: B6490426
CAS No.: 888468-86-8
M. Wt: 474.5 g/mol
InChI Key: DXYPZXVEHJYHLW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring methoxy substituents on both the phenyl and benzofuran moieties. The compound’s design likely leverages methoxy groups for enhanced solubility and π-π stacking interactions, while the propanamido linker may confer conformational flexibility for binding .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-32-18-11-8-17(9-12-18)10-15-24(30)29-25-20-6-4-5-7-22(20)35-26(25)27(31)28-21-16-19(33-2)13-14-23(21)34-3/h4-9,11-14,16H,10,15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPZXVEHJYHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Features Reference
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane core, 4-methoxyphenoxy substituent, carboxamide terminus
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide Hydroxamic acid group, cyclohexyl-propanamido linker, chlorophenyl substituent
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)imidazol)propanamide 2,5-dimethoxyphenyl group, diazenyl linker, fluorophenyl substitution
2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide Cyano group, thiophene-propanamido hybrid, 4-methoxyphenyl terminus

Pharmacological and Physicochemical Properties

  • Antioxidant Activity : Hydroxamic acid analogs (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) exhibit radical scavenging activity comparable to BHA (butylated hydroxyanisole), as tested via DPPH assays .
  • Receptor Binding : The benzofuran scaffold in the target compound is analogous to furohydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), which show affinity for metal-containing enzymes like histone deacetylases (HDACs) .
  • Solubility and Bioavailability: Methoxy groups in the target compound and analogs (e.g., 2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide) improve solubility compared to non-polar derivatives .

Computational Docking Insights

AutoDock4 studies on related compounds (e.g., covalently bound ligands or flexible receptor models) suggest that the benzofuran-carboxamide framework may engage in hydrogen bonding with catalytic residues and hydrophobic interactions with aromatic pockets .

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